molecular formula C12H15F3O2 B3252190 Methyl 3,5,7-trifluoroadamantane-1-carboxylate CAS No. 214557-84-3

Methyl 3,5,7-trifluoroadamantane-1-carboxylate

Cat. No.: B3252190
CAS No.: 214557-84-3
M. Wt: 248.24 g/mol
InChI Key: CPEKGRPEMYTPCZ-UHFFFAOYSA-N
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Description

Methyl 3,5,7-trifluoroadamantane-1-carboxylate is a fluorinated derivative of adamantane, a compound known for its unique cage-like structure.

Properties

IUPAC Name

methyl 3,5,7-trifluoroadamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O2/c1-17-8(16)9-2-10(13)5-11(14,3-9)7-12(15,4-9)6-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEKGRPEMYTPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3(CC(C1)(CC(C2)(C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5,7-trifluoroadamantane-1-carboxylate can be synthesized through electrochemical fluorination of methyl adamantane-1-carboxylate. This process involves the use of pyridine-5HF as a solvent and fluorine source under constant current conditions. The reaction is carried out in an undivided cell, and the product is extracted using a hexane-CH2Cl2 mixture .

Industrial Production Methods

For industrial-scale production, the electrochemical fluorination method is preferred due to its efficiency and the ability to recycle the solvent. This method ensures high yields and cost-effectiveness, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,7-trifluoroadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoroadamantane derivatives with various functional groups, such as alcohols, acids, and substituted esters .

Scientific Research Applications

Methyl 3,5,7-trifluoroadamantane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,5,7-trifluoroadamantane-1-carboxylate exerts its effects involves the interaction of its fluorinated structure with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5,7-trifluoroadamantane-1-carboxylate stands out due to its specific ester functional group, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,5,7-trifluoroadamantane-1-carboxylate
Reactant of Route 2
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Methyl 3,5,7-trifluoroadamantane-1-carboxylate

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